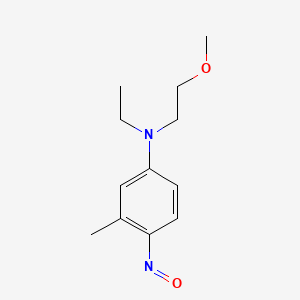
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is an organic compound that belongs to the class of nitrosoamines. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This particular compound is notable for its unique structure, which includes an ethyl group, a methoxyethyl group, and a methyl group attached to the benzenamine core, along with a nitroso group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- typically involves the following steps:
Nitration: The initial step involves the nitration of benzenamine to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amine group is alkylated with ethyl and 2-methoxyethyl groups using alkyl halides in the presence of a base such as sodium hydride.
Nitrosation: Finally, the amine is nitrosated using nitrous acid to introduce the nitroso group.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the activating effect of the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain polymer formulations.
Wirkmechanismus
The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- involves its interaction with biological molecules:
Molecular Targets: The nitroso group can interact with nucleophilic sites in proteins and DNA, leading to the formation of adducts.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-: Lacks the nitroso group, making it less reactive.
Benzenamine, N-ethyl-N-(2-methoxyethyl)-4-nitroso-: Similar structure but with the nitroso group at a different position, affecting its reactivity and biological activity.
Uniqueness: Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is unique due to the specific positioning of the nitroso group, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of nitroso groups in organic chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
63134-20-3 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(7-8-16-3)11-5-6-12(13-15)10(2)9-11/h5-6,9H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
SYVTVOOPVKBARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC)C1=CC(=C(C=C1)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















